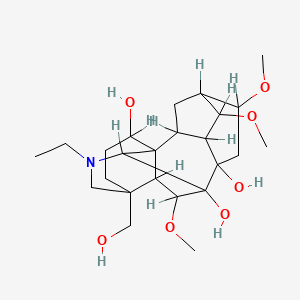
Gigactonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gigactonine is a natural product found in Consolida orientalis, Aconitum nasutum, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Properties
Gigactonine exhibits a range of pharmacological effects that are significant in medicinal chemistry. Notably, it has been studied for its impacts on the cardiovascular and central nervous systems. The following table summarizes key pharmacological properties and effects observed in various studies:
| Property | Description |
|---|---|
| Analgesic Effects | Demonstrated pain-relieving properties in animal models. |
| Anti-inflammatory Activity | Inhibits inflammatory pathways, contributing to reduced inflammation. |
| Cardiovascular Effects | Influences cardiac function, potentially offering therapeutic benefits for heart conditions. |
| Neurotoxicity | Exhibits toxic effects at higher concentrations, necessitating careful dosage considerations. |
Structure-Activity Relationships
Research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into the toxicity and efficacy of this compound compared to other alkaloids. A study analyzing 19 alkaloids with the lycoctonine skeleton revealed that this compound has a notable toxicity profile, with specific descriptors correlating to its biological activity:
- Toxicity Score: 88.0
- Log P (lipophilicity): 3.71
- Topological Polar Surface Area (TPSA): 19.164
- Number of C=O Fragments: 0
These parameters suggest that while this compound possesses beneficial effects, its toxicity must be managed through appropriate dosing regimens .
Case Studies and Research Findings
-
Cardiovascular Research:
A study investigated the effects of this compound on cardiac myocytes, revealing its potential to modulate ion channel activity, particularly sodium channels (Nav 1.2). The compound showed significant inhibition at specific concentrations, indicating its potential as a therapeutic agent for cardiac arrhythmias . -
Pain Management:
In preclinical trials, this compound was evaluated for its analgesic properties in models of neuropathic pain. Results demonstrated a significant reduction in pain scores compared to control groups, suggesting that it may serve as an alternative treatment for chronic pain conditions . -
Anti-inflammatory Applications:
Research has highlighted this compound's ability to inhibit pro-inflammatory cytokines in vitro, supporting its use in conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases .
Propriétés
Numéro CAS |
65967-20-6 |
|---|---|
Formule moléculaire |
C24H39NO7 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
11-ethyl-13-(hydroxymethyl)-4,6,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-10-21(11-26)7-6-15(27)23-13-8-12-14(30-2)9-22(28,16(13)17(12)31-3)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |
Clé InChI |
DKODPYKVVJKLFU-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |
Synonymes |
gigactonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















